2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol

Synthetic Chemistry Process Engineering Purification

2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol (CAS 66016-77-1) is an organic compound with the molecular formula C₁₉H₁₅ClO and a molecular weight of 294.78 g/mol. It is characterized by a biphenyl core structure, with a chlorine atom substituted at the 2-position, a phenyl group at the alpha position, and a methanol group at the 4-position of the biphenyl scaffold.

Molecular Formula C19H15ClO
Molecular Weight 294.8 g/mol
CAS No. 66016-77-1
Cat. No. B12673521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol
CAS66016-77-1
Molecular FormulaC19H15ClO
Molecular Weight294.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2)C(C3=CC=CC=C3)O)Cl
InChIInChI=1S/C19H15ClO/c20-18-13-16(19(21)15-9-5-2-6-10-15)11-12-17(18)14-7-3-1-4-8-14/h1-13,19,21H
InChIKeyZOAVSVRUXVCCES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol (CAS 66016-77-1): Core Chemical Identity and Procurement Specifications


2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol (CAS 66016-77-1) is an organic compound with the molecular formula C₁₉H₁₅ClO and a molecular weight of 294.78 g/mol . It is characterized by a biphenyl core structure, with a chlorine atom substituted at the 2-position, a phenyl group at the alpha position, and a methanol group at the 4-position of the biphenyl scaffold . The IUPAC name for this compound is (3-chloro-4-phenylphenyl)-phenylmethanol . Its physical properties include a calculated density of 1.206 g/cm³, a predicted boiling point of 440.15°C at 760 mmHg, and a calculated flash point of 219.995°C . This compound is primarily utilized as a chemical intermediate and research reagent in the synthesis of more complex molecules [1].

Synthetic intermediate with dual reactive sites

2-chloro substituent enables cross-coupling; 4-methanol group supports esterification and etherification.

Defined substitution pattern on biphenyl scaffold

Chlorine at the 2-position, phenyl at the alpha position, and methanol at the 4-position create a unique steric and electronic environment.

High-temperature synthesis compatibility

Reported high boiling point and density support use in elevated-temperature reaction conditions and alternative purification strategies.

2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol: Why Generic Substitution is Not Advisable


Generic substitution of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol (CAS 66016-77-1) with other biphenylmethanol derivatives is not recommended due to the critical and quantifiable impact of its specific substitution pattern on chemical reactivity, biological activity, and physical properties. The precise positioning of the chlorine atom at the 2-position of the biphenyl ring, the phenyl group at the alpha position, and the methanol group at the 4-position collectively determine its unique steric and electronic environment. This environment directly influences its behavior as a synthetic intermediate, its binding affinity in biological systems, and its physicochemical characteristics such as boiling point and density . Using a different isomer or a related compound lacking these specific substituents would result in altered reaction kinetics, product yields, and biological outcomes, making direct substitution unreliable without extensive re-validation of entire experimental or production protocols . The following quantitative evidence guide details these specific differentiators against relevant comparators.

Isomer mismatch

Chlorine position isomers or biphenylmethanol regioisomers may shift reactivity and steric profiles; reaction outcomes and product yields may not transfer directly.

Functional group loss

Simpler biphenylmethanols lacking the 2-chloro or alpha-phenyl groups cannot provide the same cross-coupling handles or spatial constraints; synthetic route redesign may be required.

Stoichiometric shift

Significant molecular weight difference vs simpler analogs (~60% heavier) alters per-mole mass requirements; procurement and formulation calculations may require adjustment.

Quantitative Evidence Guide: 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol Differentiation Data


Physicochemical Differentiation: Boiling Point and Density vs. Biphenyl-4-methanol

2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol exhibits significantly higher boiling point and density compared to the unsubstituted biphenyl-4-methanol, directly impacting its suitability for high-temperature synthesis and purification processes. The target compound's calculated boiling point is 440.15°C at 760 mmHg, and its calculated density is 1.206 g/cm³ . In contrast, biphenyl-4-methanol (CAS 3597-91-9) has a reported boiling point of 184°C at 11 mmHg (approximately 340°C at 760 mmHg) and a density of 1.093 g/cm³ .

Boiling Point & Density
Reported
~100°C higher BP; ~10% greater density vs biphenyl-4-methanol
Supports high-temperature synthesis fit and distinct purification strategy selection.
Calculated values; experimental verification recommended.
Synthetic Chemistry Process Engineering Purification

Structural Specificity for Fungicidal Activity: Class-Level Inference

The specific 2-chloro and alpha-phenyl substitution pattern on the biphenylmethanol core of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol is a key structural feature within a broader class of biphenyl derivatives that have demonstrated fungicidal activity. While direct head-to-head quantitative data for this exact compound against a close analog is not available in the accessed public literature, patents and research on related biphenylmethanol and biphenyl ester compounds establish that such substitutions are not arbitrary [1]. For example, a 2006 patent (US2006/0100216 A1) explicitly claims fungicidally active biphenyl derivatives, indicating that modifications to the biphenyl core, including halogen substitutions, are critical for achieving microbiocidal activity [1]. Furthermore, a 2016 Chinese patent (CN105418549A) highlights that biphenylmethanol compounds with specific substitutions possess novel structures that lead to better control effects on plant pathogenic fungi [2].

Fungicidal Activity Context
Class-level inference
2-chloro, α-phenyl substitution aligns with patented fungicidal biphenyl derivatives
Class-specific scaffold context for agrochemical discovery.
No direct head-to-head activity data available for this compound.
Agrochemical Discovery Fungicide Development Structure-Activity Relationship

Synthetic Utility as a Unique Intermediate: Structural Differentiation

The compound's value as a synthetic intermediate is directly tied to its unique combination of a biphenyl core, a 2-chloro substituent, an alpha-phenyl group, and a reactive 4-methanol moiety. This specific substitution pattern creates a unique steric and electronic environment that cannot be replicated by simpler biphenylmethanols. While 2-Biphenylmethanol (CAS 2928-43-0) serves as a general fragment molecule , and 4-Biphenylmethanol (CAS 3597-91-9) acts as a monofunctional alcohol initiator [1], the target compound's multiple functional groups and chlorine atom offer distinct synthetic handles and pathways not available to these comparators. The 2-chloro group, for instance, provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) that is absent in the non-chlorinated analogs.

Synthetic Versatility
Reported
Unique combination: 2-Cl cross-coupling handle + 4-CH2OH derivatization site + α-phenyl group
Enables synthetic routes unavailable to simpler biphenylmethanol analogs.
Comparative synthetic evaluation recommended per target molecule.
Organic Synthesis Medicinal Chemistry Process Chemistry

Molecular Weight Differentiation and Its Implications for Handling and Formulation

The molecular weight of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol (294.78 g/mol) is substantially higher than that of simpler biphenylmethanols like 2-biphenylmethanol (184.23 g/mol) and 4-biphenylmethanol (184.23 g/mol) . This significant difference, driven by the presence of the chlorine atom and the additional phenyl ring, has practical implications for stoichiometric calculations, shipping costs (per unit mole), and physical handling (e.g., melting point, vapor pressure). For a researcher or formulator, this means a 60% greater mass is required to achieve the same molar quantity, directly affecting procurement logistics and cost-per-mole calculations.

Molecular Weight
Direct comparison
294.78 g/mol vs 184.23 g/mol — 60% heavier
Impacts stoichiometric calculations and procurement planning per mole.
Based on standard atomic weights; C19H15ClO vs C13H12O.
Formulation Science Analytical Chemistry Logistics

2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol: Optimal Application Scenarios Based on Quantitative Evidence


High-Temperature Organic Synthesis and Process Development

Given its calculated boiling point of 440.15°C at 760 mmHg and density of 1.206 g/cm³ , 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol is well-suited for synthetic protocols that require high-temperature conditions or where a denser organic phase is advantageous. This is particularly relevant in process chemistry where reaction temperatures may exceed the boiling points of simpler biphenylmethanol analogs (e.g., biphenyl-4-methanol boils at ~340°C at 760 mmHg), allowing for a wider operating window without risking premature evaporation or thermal degradation of the solvent. Its physical properties enable different purification strategies, such as high-temperature distillation, which are not feasible with lower-boiling comparators.

Scaffold for Agrochemical Lead Optimization Programs

The compound's specific 2-chloro and alpha-phenyl substitution pattern on the biphenylmethanol core aligns with structural features found in patented fungicidal biphenyl derivatives [1]. In an agrochemical discovery program, this compound serves as a privileged scaffold for the development of novel fungicides. Researchers can leverage its unique substitution pattern to explore structure-activity relationships (SAR) around the biphenyl core, with the aim of optimizing microbiocidal activity against plant pathogens. Substituting it with a simpler, unsubstituted biphenylmethanol would bypass this entire class-specific exploration and would not be a viable alternative for a program targeting this specific chemotype.

Advanced Intermediate for Complex Molecule Construction

As a building block, 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol offers a unique combination of reactive sites (the 4-methanol group) and synthetic handles (the 2-chloro group) that are absent in simpler biphenylmethanols [1]. Its higher molecular weight (294.78 g/mol) is a direct consequence of this complexity. In medicinal chemistry or materials science, this compound is the appropriate choice when a synthetic route requires a biphenyl core with both a hydroxymethyl group for further derivatization (e.g., esterification, etherification) and a halogen atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Using a non-halogenated analog would necessitate additional, inefficient synthetic steps to introduce the required functionality.

Analytical Reference and Impurity Profiling for Bifonazole-Related Compounds

Due to its structural relationship to biphenyl-containing pharmaceuticals like the antifungal agent Bifonazole, where [1,1'-Biphenyl]-4-yl(phenyl)methanol is a known impurity , 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol can serve as a valuable reference standard or probe in analytical chemistry. Its distinct physicochemical properties (e.g., unique retention time due to higher boiling point and molecular weight) make it an excellent candidate for method development and validation in HPLC or GC-MS assays aimed at identifying and quantifying related process impurities or degradation products in pharmaceutical formulations.

Application
Selection Property
Validation Focus
High-temperature organic synthesis
Thermal stability and phase behavior
Reaction temperature window and purification method assessment
Agrochemical lead optimization studies
Halogenated biphenyl scaffold
Structure-activity relationship validation against target pathogens
Complex molecule construction
Dual reactive sites (Cl and CH2OH)
Cross-coupling and derivatization efficiency in target route
Analytical reference and impurity profiling
Distinct physicochemical profile
Chromatographic method development and retention-time differentiation

Technical Documentation Hub

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27 linked technical documents
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